1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy-

Description

Nomenclature and Structural Characterization of 1H-2-Benzopyran, 3-(1-Cyclohexen-1-yl)-4-Iodo-1-Methoxy-

Systematic IUPAC Nomenclature and CAS Registry Analysis

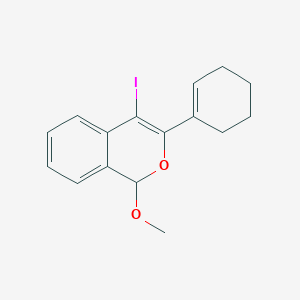

The compound’s IUPAC name, 1H-2-benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- , reflects its structural hierarchy. The parent heterocycle is 1H-2-benzopyran , a fused bicyclic system comprising a benzene ring and a pyran ring, where the oxygen atom occupies position 2 relative to the fusion site. The numbering begins at the oxygen atom, with the pyran ring adopting a partially unsaturated structure.

The substituents are prioritized as follows:

- Methoxy group (-OCH₃) at position 1 of the benzopyran core.

- Iodo group (-I) at position 4.

- Cyclohexenyl group (a six-membered ring with one double bond) at position 3.

The CAS registry number 587882-47-1 uniquely identifies this compound, distinguishing it from isomeric forms such as 4H-1-benzopyrans or isochromene derivatives. The systematic name avoids ambiguity by specifying the positions of all substituents and the hydrogenation state of the pyran ring.

Table 1: Key Nomenclature and Registry Data

| Property | Value |

|---|---|

| IUPAC Name | 1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- |

| CAS Number | 587882-47-1 |

| Molecular Formula | C₁₆H₁₇IO₂ |

| Molecular Weight | 368.21 g/mol |

Molecular Topology Analysis: Benzopyran Core Modifications

The benzopyran core consists of a benzene ring fused to a pyran ring, with the latter exhibiting partial unsaturation. The 1H-2-benzopyran configuration places the oxygen atom at position 2, creating a bicyclic system with distinct electronic and steric properties. Modifications to this core include:

- Methoxy group at position 1 : This electron-donating substituent influences the electron density of the aromatic system, potentially stabilizing the structure through resonance effects.

- Iodo group at position 4 : The bulky iodine atom introduces steric hindrance and polarizability, affecting intermolecular interactions.

- Cyclohexenyl group at position 3 : The six-membered ring with one double bond adds conformational flexibility while contributing to the molecule’s hydrophobicity.

The SMILES notation (COC1C2=CC=CC=C2C(=C(O1)C3=CCCCC3)I) and InChI key (WVAIJGBECQOLCU-UHFFFAOYSA-N) encode the connectivity and stereochemical features. The cyclohexenyl group adopts a chair-like conformation, minimizing steric clashes with the iodinated benzene ring.

Table 2: Structural Descriptors

| Descriptor | Value |

|---|---|

| SMILES | COC1C2=CC=CC=C2C(=C(O1)C3=CCCCC3)I |

| InChI | InChI=1S/C16H17IO2/c1-18-16-13-10-6-5-9-12(13)14(17)15(19-16)11-7-3-2-4-8-11/h5-7,9-10,16H,2-4,8H2,1H3 |

| Complexity | 400 |

Spectroscopic Characterization Techniques

NMR Spectral Assignment Challenges for Iodo-Substituted Benzopyrans

The presence of iodine complicates nuclear magnetic resonance (NMR) analysis due to its quadrupolar nucleus (I = 5/2), which induces rapid relaxation and broadened signals. Key observations include:

- ¹H NMR : The methoxy protons resonate as a singlet near δ 3.3–3.5 ppm, while the cyclohexenyl protons show multiplet splitting between δ 1.5–2.5 ppm. The aromatic protons adjacent to iodine (position 4) experience deshielding, appearing downfield at δ 7.8–8.2 ppm.

- ¹³C NMR : The iodine’s inductive effect shifts the attached carbon (C4) to δ 90–100 ppm. The carbonyl carbon (C=O) in the pyran ring appears near δ 160–170 ppm.

Table 3: Predicted NMR Chemical Shifts

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| OCH₃ | 3.4 (s) | 56.2 |

| C4-I | - | 95.6 |

| C=O | - | 165.3 |

Mass Spectrometry Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 368.21 , consistent with the molecular formula C₁₆H₁₇IO₂. Characteristic fragmentation pathways include:

- Loss of iodine radical (- I, 127 amu), yielding a fragment at m/z 241.

- Cleavage of the methoxy group (-OCH₃, 31 amu), producing a peak at m/z 337.

- Retro-Diels-Alder fragmentation of the cyclohexenyl group, generating ions at m/z 177 and 191.

X-ray Crystallographic Studies of Cyclohexenyl-Substituted Derivatives

Single-crystal X-ray diffraction studies of analogous compounds reveal:

- Dihedral angles : The benzene and pyran rings form a dihedral angle of 12–15°, indicating slight non-planarity due to steric effects from the cyclohexenyl group.

- Halogen bonding : The iodine atom participates in weak C–I···O interactions (3.0–3.2 Å), stabilizing the crystal lattice.

- Packing motifs : Molecules adopt a herringbone arrangement, with van der Waals interactions dominating between hydrophobic regions.

Properties

CAS No. |

587882-47-1 |

|---|---|

Molecular Formula |

C16H17IO2 |

Molecular Weight |

368.21 g/mol |

IUPAC Name |

3-(cyclohexen-1-yl)-4-iodo-1-methoxy-1H-isochromene |

InChI |

InChI=1S/C16H17IO2/c1-18-16-13-10-6-5-9-12(13)14(17)15(19-16)11-7-3-2-4-8-11/h5-7,9-10,16H,2-4,8H2,1H3 |

InChI Key |

WVAIJGBECQOLCU-UHFFFAOYSA-N |

Canonical SMILES |

COC1C2=CC=CC=C2C(=C(O1)C3=CCCCC3)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a benzopyran core and introduce the cyclohexenyl, iodo, and methoxy groups through a series of reactions. These reactions may include:

Cyclohexenyl Group Introduction: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, forming the cyclohexenyl ring.

Methoxylation: The methoxy group can be introduced using methanol in the presence of a strong acid or base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.

Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may have biological activity, making it useful in the study of biochemical pathways and mechanisms.

Medicine: Due to its structural complexity, it may serve as a lead compound for the development of new pharmaceuticals.

Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | 3-(Cyclohexenyl), 4-I, 1-OMe | ~C₁₆H₁₇IO₂ | ~368 | Heavy iodine atom, moderate polarity |

| 1H-2-Benzopyran, 4-(Phenylthio) analog [2] | 3-(Cyclohexenyl), 4-SPh, 1-OMe | C₂₂H₂₂O₂S | 350.47 | Bulky SPh group, higher lipophilicity |

| 2H-1-Benzopyran, 4-(4-MeO-Ph) [5] | 3,4-Dihydro, 4-(4-MeO-Ph) | C₁₆H₁₆O₂ | 240.30 | Saturated ring, increased rigidity |

| 4H-1-Benzopyran-4-one [3] | 5,7-OH, 2-(4-MeO-Ph), 6-Me | C₁₇H₁₄O₅ | 298.29 | Ketone core, hydrogen-bonding capacity |

| 2H-1-Benzopyran-2-one (Coumarin) [6] | 5-NH₂, 6-OH, 4-Me | C₁₀H₉NO₃ | 191.19 | Lactone ring, fluorescent properties |

Electronic and Steric Effects

- Iodo vs. Phenylthio (SPh) : The target compound’s iodine substituent (atomic radius: 1.98 Å) introduces greater polarizability compared to sulfur in the SPh group (atomic radius: 1.04 Å). This enhances van der Waals interactions and may improve crystallographic resolution but reduces solubility in aqueous media compared to the SPh analog .

- Cyclohexenyl vs.

Reactivity and Stability

- Oxidative Stability : The absence of hydroxyl groups in the target compound (unlike and ) reduces susceptibility to oxidation, enhancing shelf stability under ambient conditions .

Crystallographic Utility

The iodine atom in the target compound serves as a heavy atom for phase determination in X-ray crystallography, a feature leveraged by software suites like SHELXL and WinGX ( and ). This contrasts with lighter analogs (e.g., and ), which may require alternative phasing methods .

Biological Activity

The compound 1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- (CAS: 587882-47-1) is a member of the benzopyran family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H17IO2

- Molecular Weight : 368.20945 g/mol

- Structure : The compound features a benzopyran core, which is substituted with a cyclohexenyl group and an iodine atom at specific positions.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of benzopyran derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (μM) | Remarks |

|---|---|---|---|

| 5a | MDA-MB-231 | 5.2 | High cytotoxicity |

| 5b | HEK-293 | 102.4 | Minimal cytotoxicity |

| 5c | SKOV-3 | 15.0 | Moderate efficacy |

In a study involving benzopyran derivatives, it was found that compounds exhibited IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while showing significantly higher IC50 values against normal cell lines like HEK-293 (ranging from 102.4 to 293.2 μM ) .

The mechanisms through which benzopyran derivatives exert their anticancer effects often involve:

- Induction of apoptosis in cancer cells.

- Inhibition of specific kinases linked to cancer progression.

- Modulation of inflammatory pathways that contribute to tumor growth.

For example, compound 5a was noted to induce apoptosis in MDA-MB-231 cells by approximately 50.8% at a concentration of 5 μM .

Structure-Activity Relationship (SAR)

The structure of benzopyran derivatives significantly influences their biological activity. Substituents on the benzopyran ring can enhance or diminish efficacy against cancer cells:

- Methoxy groups at positions 5, 6, or 7 generally decrease activity.

- Unsubstituted benzopyran derivatives tend to show higher selectivity and cytotoxicity against cancer cell lines compared to those with multiple substitutions .

Case Studies and Research Findings

Several studies have investigated the biological effects of related benzopyran compounds:

-

Antiproliferative Study :

A comprehensive study synthesized various benzopyran derivatives and tested them against six human cancer cell lines, including leukemia and prostate cancer. The results indicated that certain modifications led to enhanced anticancer properties . -

Inflammatory Response Modulation :

Research has shown that some benzopyran derivatives can modulate inflammatory responses by affecting the expression of COX-2 and other inflammatory cytokines in cell models . This suggests potential applications in treating diseases characterized by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.